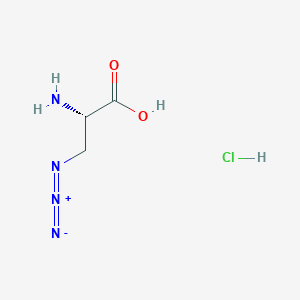
3-Azido-L-Alanine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-L-alanine (hydrochloride) is a derivative of the amino acid alanine, where the amino group is substituted with an azido group. This compound is often used in biochemical research due to its unique reactivity, particularly in click chemistry applications. The empirical formula of 3-Azido-L-alanine (hydrochloride) is C3H6N4O2 · HCl, and it has a molecular weight of 166.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-L-alanine (hydrochloride) typically involves the introduction of the azido group to a serine derivative. Several methods have been developed for this purpose:
Ring Opening of Cyclic N-(phenyl fluoride) Serine Sulfamidate: This method involves the ring opening of a cyclic sulfamidate intermediate.
Opening of (S)-3-amino-2-oxetanone: This method involves the opening of an oxetanone ring.
Mild Bromination Followed by Azidation: This method involves the bromination of the hydroxyl group followed by substitution with sodium azide.
Mitsunobu Reaction: This method involves the treatment of the compound with triphenylphosphine, hydrazoic acid, and azodicarboxylate.
Activation of the Hydroxyl Group by Mesyl Chloride or Tosyl Chloride: This method involves the activation of the hydroxyl group followed by substitution with sodium azide.
Industrial Production Methods
Industrial production methods for 3-Azido-L-alanine (hydrochloride) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Azido-L-alanine (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amino group.
Common Reagents and Conditions
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of copper(I) catalysts and alkynes to form triazoles.
Sodium Azide: Used in substitution reactions to introduce the azido group.
Triphenylphosphine and Hydrazine: Used in reduction reactions to convert the azido group to an amino group.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amino Derivatives: Formed from reduction reactions.
Scientific Research Applications
3-Azido-L-alanine (hydrochloride) has several scientific research applications:
Chemistry: Used in click chemistry for the functionalization of proteins and other biomolecules.
Biology: Incorporated into proteins to study protein-protein interactions and protein modifications.
Medicine: Potential applications in drug development and delivery systems.
Industry: Used in the synthesis of complex molecules and materials.
Mechanism of Action
The primary mechanism of action of 3-Azido-L-alanine (hydrochloride) involves its incorporation into proteins and subsequent modification through click chemistry reactions. The azido group in the compound can react with alkynes in the presence of copper(I) catalysts to form stable triazole linkages. This allows for the precise functionalization of proteins and other biomolecules, enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Azido-D-alanine (hydrochloride)
- L-Azidohomoalanine (hydrochloride)
- 3-Azido-1-propanamine
- L-Alanine methyl ester (hydrochloride)
Uniqueness
3-Azido-L-alanine (hydrochloride) is unique due to its specific incorporation into proteins and its reactivity in click chemistry. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it particularly useful for biochemical and medicinal research applications .
Properties
Molecular Formula |
C3H7ClN4O2 |
|---|---|
Molecular Weight |
166.57 g/mol |
IUPAC Name |
(2S)-2-amino-3-azidopropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m0./s1 |
InChI Key |
MQDWRZHPCDDSJZ-DKWTVANSSA-N |
SMILES |
C(C(C(=O)O)N)N=[N+]=[N-].Cl |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N=[N+]=[N-].Cl |
Canonical SMILES |
C(C(C(=O)O)N)N=[N+]=[N-].Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2862095.png)
![Methyl 2-[(15S)-10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2862096.png)



![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2862103.png)
![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2862104.png)
![5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2862106.png)




![6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2862117.png)

